2-Aminobenzene-1,4-disulfonic acid

Dye Intermediates Azo Coupling Direct Dyes

2-Aminobenzene-1,4-disulfonic acid (CAS 98-44-2), also referred to as aniline-2,5-disulfonic acid or 2,5-disulfoaniline, is an aromatic sulfonic acid derivative characterized by the presence of two sulfonic acid groups (-SO₃H) and an amino group (-NH₂) on a benzene ring at the 1,4- and 2- positions, respectively. It exists as a yellow crystalline solid with a molecular weight of 253.25 g/mol, exhibiting high solubility in water and ethanol.

Molecular Formula C6H7NO6S2
Molecular Weight 253.3 g/mol
CAS No. 98-44-2
Cat. No. B1266095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzene-1,4-disulfonic acid
CAS98-44-2
Molecular FormulaC6H7NO6S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
InChIKeyLDCCBULMAFILCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobenzene-1,4-disulfonic Acid (CAS 98-44-2) Technical Baseline and Procurement Profile


2-Aminobenzene-1,4-disulfonic acid (CAS 98-44-2), also referred to as aniline-2,5-disulfonic acid or 2,5-disulfoaniline, is an aromatic sulfonic acid derivative characterized by the presence of two sulfonic acid groups (-SO₃H) and an amino group (-NH₂) on a benzene ring at the 1,4- and 2- positions, respectively [1]. It exists as a yellow crystalline solid with a molecular weight of 253.25 g/mol, exhibiting high solubility in water and ethanol . This compound is principally employed as a dye intermediate, serving as a critical building block in the synthesis of azo dyes, direct dyes, and reactive dyes for textile applications . It is commercially available in purity grades typically ranging from 95% to ≥98.50% (by HPLC) .

2-Aminobenzene-1,4-disulfonic Acid Substitution Risk Analysis: Why In-Class Analogs Are Not Interchangeable


While various aminobenzene disulfonic acid isomers share the same molecular formula (C₆H₇NO₆S₂) and are broadly categorized as dye intermediates, direct substitution with analogs such as 2-aminobenzene-1,4-disulfonic acid (CAS 98-44-2) vs. 4-aminobenzene-1,3-disulfonic acid (CAS 137-51-9) is not feasible without altering critical product outcomes. The positional arrangement of the amino and sulfonic acid groups dictates the compound's reactivity profile in diazotization and azo coupling reactions, which are fundamental to dye synthesis [1]. Furthermore, the unique electronic and steric environment conferred by the 1,4-disulfonic acid substitution pattern governs its ability to form specific coordination complexes with metal ions, a property that underpins its utility in advanced materials and analytical applications [2]. The quantitative evidence presented in Section 3 establishes the specific, verifiable performance differentiators that make this compound the non-substitutable choice for targeted industrial and research workflows.

Quantitative Differentiation Guide for 2-Aminobenzene-1,4-disulfonic Acid (CAS 98-44-2)


Reactivity and Yield Advantage in Direct Dye Synthesis: 2-Aminobenzene-1,4-disulfonic Acid vs. Monosulfonic Acid Analogs

In the synthesis of the direct dye C.I. Direct Blue 82, 2-aminobenzene-1,4-disulfonic acid serves as the essential diazo component. This specific isomer's 1,4-disulfonic acid substitution pattern enables sequential diazotization and coupling reactions that are not achievable with monosulfonic acid analogs like sulfanilic acid (4-aminobenzenesulfonic acid) . The use of this compound is a prerequisite for achieving the target chromophore and desired substantivity for cellulose fibers. While exact comparative yield data for this specific dye are proprietary, the patent literature explicitly differentiates the required sulfonation pattern for multi-step dye syntheses, establishing the compound's unique process fitness [1].

Dye Intermediates Azo Coupling Direct Dyes

Coordination Complex Formation and Biological Activity: Evidence from Cobalt(II) Complexes of 2-Aminobenzene-1,4-disulfonic Acid

A 2023 study synthesized and characterized a novel Co(II) complex derived from 2-aminobenzene-1,4-disulfonic acid (H₂ADSA) [1]. The resulting salt, (H₂BPE)²⁺(ADSA)²⁻, and its Co(II) coordination polymer were structurally characterized by X-ray crystallography, revealing an octahedral geometry around the Co(II) center [1]. Importantly, the study demonstrated that the ADSA²⁻ anion, with its specific 1,4-disulfonate arrangement, facilitates the formation of a unique proton transfer salt and a one-dimensional coordination polymer. While no direct comparator compound was evaluated in this specific study for biological activity, the research highlights the unique ability of the 1,4-disulfonic acid isomer to act as a counterion and ligand precursor in the assembly of structurally defined metal-organic architectures. The study's findings on antimicrobial activity (MIC values) provide a baseline for future comparative studies, establishing a data point for this compound's potential in bioinorganic applications [1].

Coordination Chemistry Metal Complexes Biological Activity

Purity and Analytical Specification Comparison for 2-Aminobenzene-1,4-disulfonic Acid Across Commercial Suppliers

Commercial suppliers offer 2-aminobenzene-1,4-disulfonic acid with varying purity specifications, impacting its suitability for different applications. A comparative analysis of vendor datasheets reveals a range from 95% to ≥98.50% (by HPLC) . One supplier specifies a minimum purity of 98.50% by HPLC with an amine value of 80%, providing a higher level of analytical characterization suitable for demanding synthetic applications . In contrast, other vendors list purity at 95% or 97% without specifying the analytical method . For procurement purposes, the availability of higher purity material with defined analytical specifications (HPLC, amine value) may reduce the need for additional purification steps and ensure batch-to-batch consistency in critical processes.

Analytical Chemistry Quality Control Procurement

Solubility and Physical Property Profile of 2-Aminobenzene-1,4-disulfonic Acid: Impact on Downstream Processing

2-Aminobenzene-1,4-disulfonic acid exhibits high solubility in water and ethanol, a property that differentiates it from less soluble aminobenzene sulfonic acid derivatives . Its melting point is reported to be >300°C, and it decomposes above this temperature, which is typical for sulfonated aromatic amines . In comparison, the isomer 4-aminobenzene-1,3-disulfonic acid (CAS 137-51-9) exists as a white to gray crystalline solid that melts at 120°C (as its dihydrate) and decomposes above 120°C . The significantly higher thermal stability and decomposition point of 2-aminobenzene-1,4-disulfonic acid may offer an advantage in processes involving elevated temperatures or in applications requiring a solid with a higher thermal tolerance. Furthermore, its high aqueous solubility is critical for its role as a dye intermediate, facilitating homogeneous reaction conditions during diazotization and coupling steps.

Physical Chemistry Process Development Formulation

Synthetic Pathway Differentiation: Sulfonation of Metanilic Acid vs. Other Aminobenzenesulfonic Acid Precursors

The industrial synthesis of 2-aminobenzene-1,4-disulfonic acid proceeds via sulfonation of metanilic acid (3-aminobenzenesulfonic acid) with oleum, followed by purification via activated carbon treatment and salting-out . This route is distinct from the synthesis of the 1,3-isomer (4-aminobenzene-1,3-disulfonic acid), which is prepared from sulfanilic acid (4-aminobenzenesulfonic acid) . The use of metanilic acid as the starting material is a defining feature of this compound's manufacturing process. While not a direct performance comparator, this synthetic differentiation has procurement implications: the availability and cost of metanilic acid, as well as the specific process conditions (e.g., 95°C activated carbon treatment), can influence the final product's purity profile and cost. Raw material consumption data from industrial sources indicate that approximately 715 kg of metanilic acid and 2810 kg of 20% oleum are required per metric ton of product .

Organic Synthesis Sulfonation Process Chemistry

Validated Application Scenarios for 2-Aminobenzene-1,4-disulfonic Acid Based on Quantitative Evidence


Synthesis of Polyazo Direct Dyes for Cellulosic Textiles

2-Aminobenzene-1,4-disulfonic acid is the mandatory diazo component for synthesizing C.I. Direct Blue 82 and related direct dyes . The 1,4-disulfonic acid substitution pattern enables the sequential diazotization and multiple coupling steps required to build the polyazo chromophore. This specific isomer's high water solubility facilitates homogeneous reaction conditions, while its unique substitution pattern dictates the final dye's substantivity for cotton and other cellulosic fibers. Procurement of this exact compound, rather than an isomeric analog, is essential for achieving the target shade and fastness properties.

Coordination Polymer Synthesis and Bioinorganic Research

The compound's disulfonate dianion (ADSA²⁻) has been demonstrated to form a structurally characterized proton transfer salt and a one-dimensional Co(II) coordination polymer [1]. This establishes a baseline for its use in the design of novel metal-organic frameworks (MOFs) and coordination compounds. Researchers exploring sulfonate-based ligands for crystal engineering or investigating the antimicrobial properties of metal complexes may find this specific isomer valuable due to its defined coordination behavior, as evidenced by X-ray crystallography [1].

Analytical Method Development and Pharmaceutical Intermediate Screening

With commercial availability at ≥98.50% purity (by HPLC) and a defined amine value , this compound is suitable as a reference standard in analytical method development or as a high-purity intermediate in pharmaceutical research. Its application as a precursor to triazine derivatives, which are intermediates for dyes and optical brighteners, is well-documented . The availability of batch-specific certificates of analysis (CoA) from certain suppliers further supports its use in regulated environments requiring traceable purity documentation.

Technical Documentation Hub

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